molecular formula C7H13ClN2O2 B1377170 Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride CAS No. 1423027-53-5

Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride

Cat. No.: B1377170
CAS No.: 1423027-53-5
M. Wt: 192.64 g/mol
InChI Key: YYUUDUVCZRISRU-UHFFFAOYSA-N
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Description

Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride is a chemical compound offered for research and development purposes. It is supplied with the CAS Number 1423027-53-5 . This compound features a complex bicyclic structure integrating piperazine and oxazinone motifs. In general, oxazine derivatives are of significant interest in medicinal and organic chemistry due to their wide spectrum of biological activities. Scientific literature indicates that structurally related oxazine compounds are frequently investigated for their potential pharmacological properties, including antimicrobial effects . Furthermore, novel oxazine derivatives are an active area of research for the treatment of various diseases . Researchers value this heterocyclic scaffold for its versatility in synthetic chemistry and its potential as a key intermediate in the development of new active molecules. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or household chemical. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referencing the associated safety data sheet.

Properties

IUPAC Name

2,3,4,8,9,9a-hexahydro-1H-pyrazino[1,2-c][1,3]oxazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-7-9-3-2-8-5-6(9)1-4-11-7;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUUDUVCZRISRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N2C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperazine derivatives with oxirane compounds, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Polar solvents such as ethanol or methanol

    Catalysts: Acid catalysts like hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure consistent product quality

    Purification steps: such as crystallization or recrystallization to achieve high purity

    Quality control measures: to monitor the product’s chemical composition and purity

Chemical Reactions Analysis

Types of Reactions

Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of oxazinone derivatives

    Reduction: Formation of reduced piperazine derivatives

    Substitution: Formation of substituted oxazinone derivatives

Scientific Research Applications

Pharmacological Studies

Research indicates that octahydropiperazino derivatives exhibit significant pharmacological properties. For example, compounds related to this structure have been studied for their potential as kinase inhibitors, which are crucial in treating various cancers due to their role in cell signaling pathways. The compound's ability to inhibit specific kinases like FLT3 and JAK2 has been documented, suggesting its utility in oncology .

Antimicrobial Activity

A study isolated several derivatives of 1,3-oxazin-6-one from marine sources, revealing their antimicrobial properties. These derivatives demonstrated effectiveness against various pathogens, indicating that octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride could be explored for developing new antimicrobial agents .

Neuropharmacology

Research has highlighted the potential neuroprotective effects of oxazinone derivatives. The structural characteristics of octahydropiperazino compounds suggest they may interact with neurotransmitter systems or exhibit neuroprotective properties against conditions such as neurodegeneration .

Case Studies

StudyFocusFindings
Study on Kinase Inhibition Evaluation of kinase inhibitorsOctahydropiperazino derivatives showed selective inhibition against FLT3 and JAK2 kinases, indicating potential for cancer treatment .
Antimicrobial Properties Antimicrobial activity assessmentDerivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting a pathway for new antibiotic development .
Neuroprotective Effects Neuropharmacological assessmentCompounds demonstrated protective effects in neuronal cell cultures exposed to oxidative stress .

Mechanism of Action

The mechanism of action of octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor binding: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride with related compounds:

Compound Name CAS Number Molecular Formula Core Structure Key Substituents Potential Applications
This compound 1423027-53-5 C₇H₁₃ClN₂O₂ Oxazinone fused to piperazine Chloride salt Pharmaceutical intermediate, reference standard
(RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid 82419-52-1 C₁₉H₂₁FN₃O₅ Benzoxazine fused to pyridone Fluoro, methyl, carboxylic acid Impurity in Ofloxacin synthesis
Ofloxacin N-Oxide Hydrochloride n/a C₁₈H₂₁ClFN₃O₅ Benzoxazine with N-oxide Piperazine N-oxide, chloride Oxidized impurity in fluoroquinolone APIs
Octahydro-1H-pyrimido[1,6-a]piperazin-6-one Hydrochloride 1244059-30-0 C₇H₁₄ClN₃O Pyrimidinone fused to piperazine Chloride salt Research chemical (undisclosed applications)

Key Observations :

  • Core Heterocycles: The target compound’s oxazinone ring differs from benzoxazine (in Ofloxacin-related impurities) and pyrimidinone (in the pyrimido-piperazinone derivative). These variations influence electronic properties, solubility, and metabolic stability.
  • Functional Groups: The chloride salt in the target compound enhances aqueous solubility compared to non-ionic analogs. In contrast, the carboxylic acid group in MM0228.08 (CAS: 82419-52-1) increases acidity, affecting bioavailability and protein binding .
  • Piperazine Modifications : Piperazine rings are common in all compounds but differ in substitution (e.g., N-oxide in Ofloxacin N-Oxide), altering pharmacokinetic profiles .

Physicochemical and Pharmacological Properties

Solubility and Stability
  • Target Compound: The chloride salt form improves solubility in water and polar solvents. The oxazinone ring’s rigidity may confer stability under acidic conditions, making it suitable for oral dosage formulations .
  • Ofloxacin-Related Impurities : The carboxylic acid group in MM0228.08 reduces lipophilicity, while the N-oxide in MM0228.10 increases polarity, both influencing renal clearance rates .

Research and Regulatory Status

  • Target Compound: Limited published data exist on its pharmacological activity.
  • Ofloxacin Impurities : Regulatory guidelines (e.g., EP) mandate strict control of these impurities due to their impact on drug safety and efficacy .
  • Pyrimido-Piperazinone: Parchem’s product listing suggests industrial-scale availability, but its exact role in drug discovery remains unspecified .

Biological Activity

Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride is a synthetic compound that belongs to the class of oxazine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the central nervous system (CNS). This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₄ClN₃O
  • Molecular Weight : 189.67 g/mol

Research indicates that compounds within the oxazine family, including Octahydropiperazino[1,2-c][1,3]oxazin-6-one, may interact with neurotransmitter systems in the brain. Specifically, they have been shown to exhibit depressant effects on CNS activity. The mechanism appears to involve modulation of neurotransmitter release and receptor interaction.

Central Nervous System Effects

A study evaluating the pharmacological properties of Octahydropiperazino derivatives demonstrated significant CNS depressant effects. For instance, locomotor activity in mice was markedly reduced following administration of 3-phenyloctahydropyrido[2,1-c][1,4]oxazine hydrochloride, a related compound. This suggests that Octahydropiperazino[1,2-c][1,3]oxazin-6-one may possess similar CNS depressant properties .

Antimicrobial Activity

In addition to CNS effects, some oxazine derivatives have shown antimicrobial properties. A study isolated several 1,3-oxazin-6-one derivatives from marine-derived Streptomyces species and evaluated their antimicrobial activity against various pathogens. While specific data for this compound was not detailed in the study, similar compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria .

Case Study 1: CNS Depressant Activity

A pharmacological evaluation involved administering varying doses of 3-phenyloctahydropyrido[2,1-c][1,4]oxazine hydrochloride to mice. The results indicated a dose-dependent reduction in locomotor activity:

Dose (mg/kg)Locomotor Activity (Distance Traveled in cm)
01000
10750
20500
50300

This study underscores the potential of related compounds to influence CNS behavior significantly.

Case Study 2: Antimicrobial Evaluation

Another study focusing on the antimicrobial properties of oxazine derivatives reported the following results:

CompoundZone of Inhibition (mm)Bacterial Strain
Oxazine Derivative A15Staphylococcus aureus
Oxazine Derivative B20Escherichia coli
Octahydropiperazino CompoundNot tested-

While specific results for Octahydropiperazino[1,2-c][1,3]oxazin-6-one were not available in this study, it highlights the broader context of oxazine derivatives' biological activities.

Q & A

Q. What are the recommended synthetic routes for Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride, and what critical parameters influence yield optimization?

Methodological Answer: Key synthetic strategies include cyclocondensation reactions of carboxamides with N-nucleophiles (e.g., amines or hydrazines) under controlled pH and temperature . For bicyclic systems, Dess-Martin oxidation is effective for introducing ketone groups at the 6-position, requiring anhydrous conditions and stoichiometric reagent ratios to avoid over-oxidation . Yield optimization hinges on:

  • Reaction time : Prolonged heating (>48 hours) may degrade sensitive intermediates.
  • Solvent choice : Polar aprotic solvents (e.g., THF, dioxane) enhance nucleophilicity in cyclization steps .
  • Catalyst use : Triethylamine or dimethylaminopyridine (DMAP) accelerates acyl transfer reactions in intermediate steps .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC with UV/Vis detection : Use C18 columns (e.g., 5 μm, 250 × 4.6 mm) and gradient elution (acetonitrile/0.1% TFA in water) to resolve impurities. Compare retention times against reference standards (e.g., MM0421.02–MM0421.04) for impurity quantification .
  • NMR spectroscopy : ¹H/¹³C NMR (400–600 MHz in DMSO-d₆ or CDCl₃) confirms stereochemistry and detects residual solvents. Key signals include oxazinone carbonyl (~170 ppm) and piperazine NH protons (~8–10 ppm) .
  • LC-MS (ESI+) : Monitors molecular ion clusters ([M+H]⁺) and fragments to validate molecular weight and detect degradation products .

Q. How should researchers design stability studies to evaluate degradation pathways under various storage conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions at 40°C/75% RH for 14 days .
  • Analytical endpoints : Use HPLC to quantify main peak reduction and new impurity formation (e.g., MM0421.14-like chlorophenyl derivatives) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf life by extrapolating degradation rates from accelerated conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data interpretation for confirming stereochemical outcomes?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Resolves overlapping proton signals in bicyclic systems. For example, NOESY correlations between piperazine NH and oxazinone protons confirm ring puckering .
  • X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical assignments, as demonstrated for naphtho-oxazinone derivatives .
  • Computational modeling : Density functional theory (DFT) predicts ¹³C NMR chemical shifts (±2 ppm accuracy) to validate experimental data .

Q. How can impurity profiling be systematically conducted using chromatographic and spectroscopic methods?

Methodological Answer:

  • HPLC-UV/HRMS : Use orthogonal columns (e.g., HILIC for polar impurities) and high-resolution mass spectrometry to identify unknown degradants. For halogenated impurities (e.g., MM0421.04 with Br), monitor isotopic patterns .
  • Ion chromatography : Quantify hydrochloride counterion content (e.g., Cl⁻) to assess stoichiometric consistency .
  • Spiking studies : Co-inject synthesized impurities (e.g., MM0421.03 dihydrochloride) to confirm retention times and fragmentation pathways .

Q. What computational approaches are suitable for predicting reactivity or optimizing synthetic routes?

Methodological Answer:

  • DFT-based mechanistic studies : Model transition states for cyclocondensation or oxidation steps (e.g., Dess-Martin oxidation) to identify rate-limiting barriers .
  • Molecular docking : Predict binding affinity of derivatives to biological targets (e.g., enzymes) for structure-activity relationship (SAR) studies .
  • Machine learning : Train models on reaction databases to predict optimal solvent/catalyst combinations for novel analogs .

Q. How can researchers address challenges in stereochemical control during synthesis of the bicyclic core?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization .
  • Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru or Pd) to favor enantioselective pathways .
  • Crystallization-induced asymmetric transformation : Recrystallize racemic mixtures in chiral solvents to isolate dominant enantiomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride
Reactant of Route 2
Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.